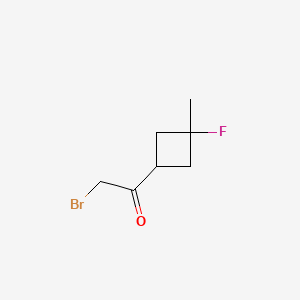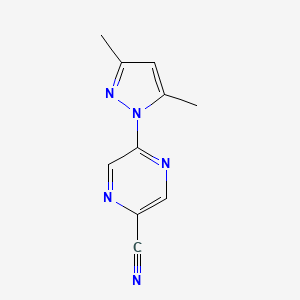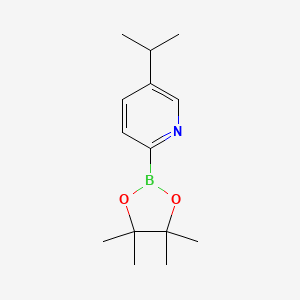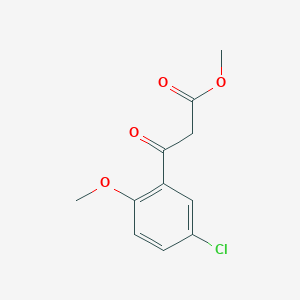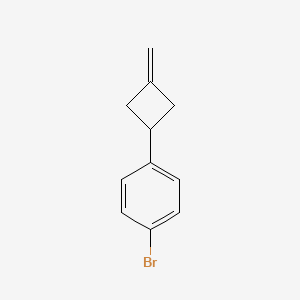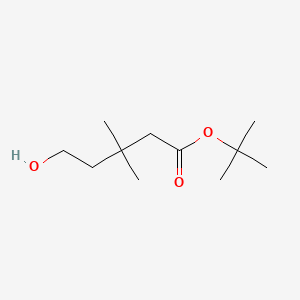
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylpentanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-3,3-dimethylpentanoate typically involves the esterification of 5-hydroxy-3,3-dimethylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 5-oxo-3,3-dimethylpentanoate.
Reduction: Formation of 5-hydroxy-3,3-dimethylpentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-hydroxy-3,3-dimethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 5-hydroxy-3,3-dimethylhexanoate
- Tert-butyl 5-hydroxy-3,3-dimethylbutanoate
- Tert-butyl 5-hydroxy-3,3-dimethylheptanoate
Uniqueness
Tert-butyl 5-hydroxy-3,3-dimethylpentanoate is unique due to its specific chain length and the presence of both a hydroxy and a tert-butyl group. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H22O3 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
tert-butyl 5-hydroxy-3,3-dimethylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)14-9(13)8-11(4,5)6-7-12/h12H,6-8H2,1-5H3 |
Clave InChI |
BNNNIESIUYGXRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C)(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


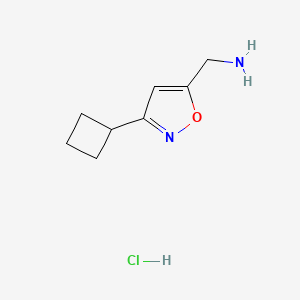
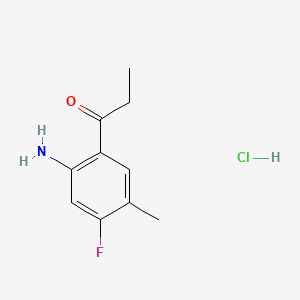
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
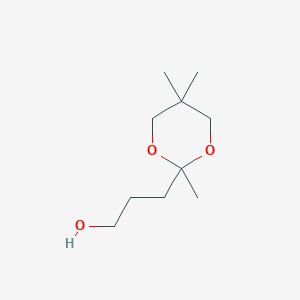
![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)
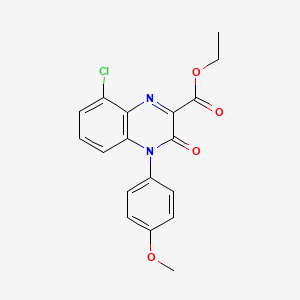
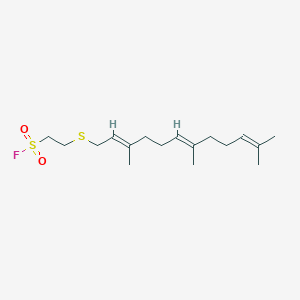
![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
